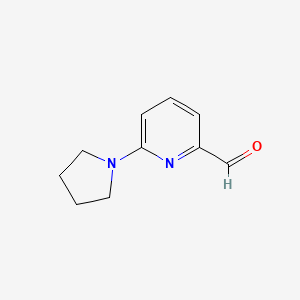
6-Pyrrolidin-1-ylpyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Pyrrolidin-1-ylpyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Pyrrolidin-1-ylpyridine-2-carbaldehyde (CAS No. 230618-24-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
This compound features a pyridine ring substituted with a pyrrolidine group and an aldehyde functional group. This unique structure contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
| Bacillus subtilis | 6.25 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Antiviral Activity
Beyond its antibacterial properties, this compound has also been investigated for antiviral activity. In vitro studies have demonstrated its ability to inhibit viral replication in certain models, although specific viral targets remain under investigation .
The mechanism of action of this compound involves interaction with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. The compound may bind to active sites on enzymes, thereby altering metabolic pathways critical for microbial survival .
Study on Antimicrobial Activity
In a comprehensive study conducted by Judge et al., the compound was synthesized and tested against various pathogens. The results indicated that it possessed comparable efficacy to standard antibiotics such as Amoxicillin and Amikacin, particularly against resistant strains of bacteria .
Investigation of Antiviral Properties
A recent investigation into the antiviral properties of this compound revealed promising results against viruses like influenza and coronaviruses. The compound demonstrated a dose-dependent inhibition of viral replication in cell cultures, suggesting its potential as a therapeutic agent in viral infections .
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to assess the toxicity of this compound. Preliminary toxicity studies indicate that at therapeutic concentrations, the compound exhibits low toxicity in mammalian cell lines . However, further studies are necessary to fully understand its safety profile.
Propriétés
IUPAC Name |
6-pyrrolidin-1-ylpyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOZYXCTOMKVTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445313 |
Source


|
| Record name | 6-pyrrolidin-1-ylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230618-24-3 |
Source


|
| Record name | 6-pyrrolidin-1-ylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













